Benzamide, N-2-benzothiazolyl-3-nitro-
Overview
Description
Benzamide, N-2-benzothiazolyl-3-nitro- is a chemical compound with a molecular formula of C14H9N3O3S. It is a derivative of benzamide, featuring a benzothiazole ring substituted with a nitro group at the third position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Benzothiazole derivatives, such as Benzamide, N-2-benzothiazolyl-3-nitro-, have been found to exhibit a wide range of biological activities and medicinal applications . They have been reported to display antibacterial activity by inhibiting various targets including dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function, leading to their antibacterial activity . For example, they can inhibit the function of DNA gyrase, an enzyme that is essential for bacterial DNA replication .
Biochemical Pathways
Benzothiazole derivatives affect various biochemical pathways due to their interaction with multiple targets. For instance, by inhibiting the function of DNA gyrase, they can disrupt the DNA replication process in bacteria, leading to their antibacterial activity . They can also inhibit the function of enzymes involved in the synthesis of bacterial cell walls, such as MurB, leading to the disruption of cell wall synthesis .
Result of Action
The result of the action of Benzamide, N-2-benzothiazolyl-3-nitro-, is the inhibition of bacterial growth due to its antibacterial activity . By inhibiting the function of key enzymes in bacteria, it disrupts essential processes such as DNA replication and cell wall synthesis, leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-2-benzothiazolyl-3-nitro- typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by nitration. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, where the nitration of benzothiazole derivatives is carried out under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-2-benzothiazolyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzothiazole derivatives.
Reduction: Formation of aminobenzothiazole derivatives.
Substitution: Formation of halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Benzamide, N-2-benzothiazolyl-3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-2-benzothiazolyl-4-nitro-
- 2-Nitrobenzamide
- Benzothiazole derivatives with various substitutions
Uniqueness
Benzamide, N-2-benzothiazolyl-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the third position of the benzothiazole ring differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13(9-4-3-5-10(8-9)17(19)20)16-14-15-11-6-1-2-7-12(11)21-14/h1-8H,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGWDNQYJYYOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351850 | |
Record name | Benzamide, N-2-benzothiazolyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313404-35-2 | |
Record name | Benzamide, N-2-benzothiazolyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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